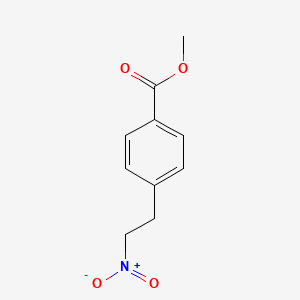
Methyl 4-(2-Nitroethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-Nitroethyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to an ethyl chain, which is further connected to a benzoate ester
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methyl-4-(2-Nitroethyl)benzoat kann durch einen mehrstufigen Prozess synthetisiert werden, der Nitrierungs-, Veresterungs- und Alkylierungsreaktionen beinhaltet. Ein gängiges Verfahren beinhaltet die Nitrierung von Methylbenzoat zur Bildung von Methyl-4-nitrobenzoat, gefolgt von der Alkylierung der Nitrogruppe mit Ethylbromid unter basischen Bedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: In industrieller Umgebung umfasst die Produktion von Methyl-4-(2-Nitroethyl)benzoat typischerweise großtechnische Nitrierungs- und Veresterungsprozesse. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Destillation sind in der industriellen Produktion üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl-4-(2-Nitroethyl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffgas, Palladium auf Kohlenstoffkatalysator.
Reduktion: Natriumhydroxid, Salzsäure.
Substitution: Natriummethoxid, Methanol.
Hauptprodukte, die gebildet werden:
Oxidation: Methyl-4-(2-aminoethyl)benzoat.
Reduktion: 4-(2-Nitroethyl)benzoesäure.
Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-4-(2-Nitroethyl)benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Forschungen laufen, um seine Verwendung in der Medikamentenentwicklung zu untersuchen, insbesondere in der Entwicklung neuartiger therapeutischer Wirkstoffe.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-4-(2-Nitroethyl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Estergruppe kann auch hydrolysiert werden, um die aktive Carbonsäure freizusetzen, die weiter mit Enzymen und Rezeptoren in biologischen Systemen interagieren kann .
Ähnliche Verbindungen:
- Methyl-4-methoxybenzoat
- 4-Methoxybenzaldehyd
- 2-Nitroethylbenzol
Vergleich: Methyl-4-(2-Nitroethyl)benzoat ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Estergruppe einzigartig, wodurch es an einer Vielzahl von chemischen Reaktionen teilnehmen kann. Im Vergleich zu ähnlichen Verbindungen bietet es eine größere Vielseitigkeit bei synthetischen Anwendungen und potenziellen biologischen Aktivitäten .
Wirkmechanismus
The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-methoxybenzoate
- 4-Methoxybenzaldehyde
- 2-Nitroethylbenzene
Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 4-(2-nitroethyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
SHJKNENLTXTSRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
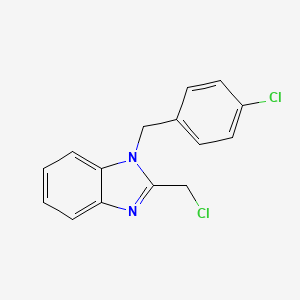


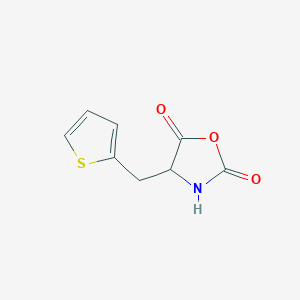
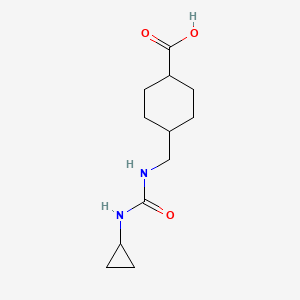
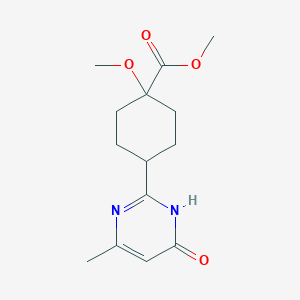

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
